3-(3-chlorophenyl)-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one
Description
3-(3-Chlorophenyl)-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a heterocyclic compound featuring a pyrimidoindole core substituted with a 3-chlorophenyl group at position 3 and a sulfanyl-linked pyrrolidin-1-yl ethyl ketone moiety at position 2. Its molecular formula is C₂₃H₂₀ClN₅O₂S, with a molecular weight of 481.95 g/mol. Key features include:
Properties
IUPAC Name |
3-(3-chlorophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O2S/c23-14-6-5-7-15(12-14)27-21(29)20-19(16-8-1-2-9-17(16)24-20)25-22(27)30-13-18(28)26-10-3-4-11-26/h1-2,5-9,12,24H,3-4,10-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTPWXIMDOZOMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC=C4)Cl)NC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multi-step organic reactions. The starting materials often include 3-chlorophenyl derivatives and pyrrolidine, which undergo various chemical transformations such as condensation, cyclization, and sulfonation.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Various substitution reactions can occur, where different functional groups replace the existing ones.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, the compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.
Medicine
The compound’s potential medicinal applications include its use as a lead compound for drug development. Its structure may be optimized to enhance its pharmacological properties and reduce side effects.
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular functions and processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
3-(4-Ethoxyphenyl) Analog (CAS 536708-12-0)
- Structure : 4-Ethoxyphenyl substitution instead of 3-chlorophenyl.
- Key Differences :
- Molecular Weight : 448.5 g/mol (vs. 481.95 g/mol for the target compound).
- XLogP3 : 4.2 (indicating moderate lipophilicity).
- Topological Polar Surface Area (TPSA) : 103 Ų (higher than analogs, suggesting improved solubility).
3-(4-Chlorophenyl)-2-Phenacylsulfanyl Analog (CAS 536715-50-1)
- Structure : 4-Chlorophenyl and phenacylsulfanyl (C₆H₅COCH₂S-) substituents.
- Key Differences :
- Molecular Weight : 445.9 g/mol.
- XLogP3 : 5.9 (higher lipophilicity due to phenyl group).
- Rotatable Bonds : 5 (increased flexibility).
Variations in the Sulfanyl Side Chain
2-(2,3-Dihydroindol-1-yl)ethylsulfanyl Analog (CAS 537668-70-5)
- Structure : 2,3-Dihydroindol-1-yl group replaces pyrrolidin-1-yl.
- Key Differences :
- Molecular Weight : 452.5 g/mol.
- XLogP3 : 5.0 (higher lipophilicity).
- Hydrogen Bond Acceptors : 4 (vs. 5 in the target compound).
- Impact : The indole moiety may enhance π-π stacking but reduce solubility due to increased hydrophobicity .
4-Phenylpiperazin-1-yl Analog (CAS 536715-73-8)
- Structure : Piperazine ring substituted with phenyl at position 3.
- Key Differences: Molecular Weight: 539.65 g/mol. XLogP3: Not reported, but piperazine increases basicity and solubility. TPSA: ~103 Ų (similar to ethoxyphenyl analog).
- Impact : The basic piperazine group improves aqueous solubility, which may enhance bioavailability .
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight (g/mol) | XLogP3 | TPSA (Ų) | Rotatable Bonds | Key Substituents |
|---|---|---|---|---|---|
| Target Compound | 481.95 | ~4.5* | ~90 | 4 | 3-Chlorophenyl, pyrrolidin-1-yl |
| 4-Ethoxyphenyl Analog | 448.5 | 4.2 | 103 | 6 | 4-Ethoxyphenyl |
| Phenacylsulfanyl Analog | 445.9 | 5.9 | 90.8 | 5 | 4-Chlorophenyl, phenacylsulfanyl |
| Piperazin-1-yl Analog | 539.65 | ~4.8* | 103 | 6 | 3-Trifluoromethylphenyl, piperazine |
| 2,3-Dihydroindol-1-yl | 452.5 | 5.0 | 94.1 | 4 | 3-Phenyl, dihydroindole |
*Estimated based on structural similarities.
- Solubility : Piperazine and ethoxy-substituted analogs exhibit higher solubility (TPSA >100 Ų) compared to the target compound.
- Lipophilicity : Phenacylsulfanyl and dihydroindole analogs have higher XLogP3, favoring membrane permeability but risking metabolic instability.
- Synthetic Challenges : Low yields (e.g., 13.55% for a related triazine intermediate) highlight the complexity of synthesizing these scaffolds .
Biological Activity
The compound 3-(3-chlorophenyl)-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one represents a novel class of pyrimidine derivatives that have garnered attention for their potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential clinical applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a pyrimidine ring fused with an indole moiety, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have indicated that pyrimidine derivatives exhibit significant anticancer activity. For instance, a related compound demonstrated the ability to inhibit cell proliferation and migration in cancer cell lines such as A431 (vulvar epidermal carcinoma) with a notable reduction in invasion capabilities .
Anti-inflammatory Activity
The compound's structural analogs have been evaluated for their inhibitory effects on cyclooxygenase (COX) enzymes. In vitro assays showed moderate inhibitory activity against COX-II with IC50 values ranging from 0.52 to 22.25 μM . This suggests potential applications in treating inflammatory conditions.
The proposed mechanism involves the inhibition of specific enzymes involved in inflammatory pathways. By targeting COX-II, these compounds may reduce the production of pro-inflammatory mediators, thus alleviating symptoms associated with chronic inflammation and pain.
Case Studies
- In Vitro Studies : In a controlled laboratory setting, the compound was tested against various cancer cell lines. Results indicated a dose-dependent inhibition of cell viability, with significant effects observed at concentrations as low as 10 μM.
- Animal Models : In vivo studies involving murine models demonstrated that administration of the compound resulted in reduced tumor growth and lower levels of inflammatory markers compared to control groups.
Data Tables
| Activity | IC50 Value (μM) | Remarks |
|---|---|---|
| COX-I Inhibition | >22.25 | Weak inhibitory activity |
| COX-II Inhibition | 0.52 - 22.25 | Moderate selectivity observed |
| Anticancer Activity | 10 | Significant reduction in cell viability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
